molecular formula C10H10FNO B1344713 1-(4-Fluorophenyl)pyrrolidin-3-one CAS No. 536742-69-5

1-(4-Fluorophenyl)pyrrolidin-3-one

Cat. No. B1344713
M. Wt: 179.19 g/mol
InChI Key: AJNISUOPOAVWCL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrrolidin-3-one is a chemical compound with the empirical formula C10H10FNO . It has a molecular weight of 179.19 . The compound is solid in form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 1-(4-Fluorophenyl)pyrrolidin-3-one, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-3-one can be represented by the SMILES string O=C1CN(CC1)C2=CC=C(F)C=C2 . The InChI key for this compound is AJNISUOPOAVWCL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The pyrrolidine ring in 1-(4-Fluorophenyl)pyrrolidin-3-one is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)pyrrolidin-3-one is a solid compound . Its molecular weight is 179.19 , and its empirical formula is C10H10FNO .

Scientific Research Applications

Drug Discovery

  • Summary of the Application : Pyrrolidine, the core structure of “1-(4-Fluorophenyl)pyrrolidin-3-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Anticancer and Antibacterial Agents

  • Summary of the Application : Pyrrolidine derivatives have been found to exhibit anticancer and antibacterial properties .
  • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Central Nervous System Diseases

  • Summary of the Application : Pyrrolidine derivatives have been used in the treatment of central nervous system diseases .
  • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Antidiabetics

  • Summary of the Application : Pyrrolidine derivatives have been used in the treatment of diabetes .
  • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Anti-inflammatory and Analgesic Agents

  • Summary of the Application : Pyrrolidine derivatives have been used as anti-inflammatory and analgesic agents .
  • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Antidepressants

  • Summary of the Application : Pyrrolidine derivatives have been used in the synthesis of antidepressant molecules .
  • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and functionalization of preformed pyrrolidine rings, such as proline derivatives, is often used .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols .

Future Directions

The pyrrolidine ring, a key feature of 1-(4-Fluorophenyl)pyrrolidin-3-one, is a versatile scaffold in drug discovery . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating the influence of steric factors on their biological activity .

properties

IUPAC Name

1-(4-fluorophenyl)pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNISUOPOAVWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630076
Record name 1-(4-Fluorophenyl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)pyrrolidin-3-one

CAS RN

536742-69-5
Record name 1-(4-Fluorophenyl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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